

# chemical characterization of new psychoactive lysergamides

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## Compound of Interest

Compound Name:	Lysergamide
Cat. No.:	B1675752

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An in-depth technical guide to the chemical characterization of new psychoactive **lysergamides**, designed for researchers, scientists, and drug development professionals.

## Introduction

New psychoactive substances (NPS) continue to emerge, with **lysergamides** representing a significant class due to their potent hallucinogenic properties. These substances are structurally related to d-lysergic acid diethylamide (LSD) and often synthesized to circumvent existing drug laws.<sup>[1][2]</sup> For researchers, forensic chemists, and drug development professionals, the accurate chemical characterization of these novel compounds is paramount for identification, legal classification, and understanding their pharmacological profiles.

This guide provides a comprehensive overview of the core analytical techniques employed in the characterization of new psychoactive **lysergamides**. It includes detailed experimental protocols, a summary of quantitative pharmacological data, and visualizations of key workflows and biological pathways to serve as a technical resource for the scientific community.

## Core Analytical Techniques and Protocols

A multi-faceted analytical approach is essential for the unambiguous identification and characterization of new **lysergamides**.<sup>[3][4]</sup> Techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are routinely employed.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for separating and identifying volatile and thermally stable compounds. While some **lysergamides** can degrade at high temperatures in the GC injection port, it remains a valuable tool, especially for distinguishing between isomers.[5][6]

### Experimental Protocol: GC-MS Analysis of **Lysergamides**

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Finnigan TSQ 8000).[5][7]
- Column: Fused silica DB-1 column (30 m x 0.25 mm, film thickness 0.25  $\mu\text{m}$ ) or similar.[7]
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7][8]
- Injection: 1  $\mu\text{L}$  of the sample extract is injected.
- Injector Temperature: 280 °C.[8]
- Oven Temperature Program: Initial temperature at 80 °C for 2 minutes, then ramped to 310 °C at a rate of 20 °C/min, and held for 23 minutes.[5]
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.[7]
- Data Acquisition: Full scan mode, typically in a mass range of m/z 40–600.[7]

**Key Ions for Identification:** Several key fragment ions are indicative of the **lyseramide** core, including m/z 221, 207, 196, 181, 167, and 154.[1] Modifications at the N1 position, such as a propionyl group in 1P-LSD, will result in corresponding mass shifts in the fragment ions.[9]

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for NPS analysis due to its high sensitivity, specificity, and suitability for thermally labile compounds like **lysergamides**.[10][11] It allows for the confident identification and quantification of these substances in various complex matrices, including whole blood and urine.[10][12]

### Experimental Protocol: LC-MS/MS Analysis of **Lysergamides**

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quad or QTRAP systems).[10]
- Sample Preparation: For blood samples, a simple protein precipitation with acetonitrile is often sufficient.[12]
- Column: A C18 column (e.g., 100 mm length) is commonly used for separation.[12]
- Mobile Phase: A gradient elution is typically used. For example:
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - The addition of formic acid generally enhances the signal for most analytes.[13]
- Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
- Mass Spectrometer: Operated in electrospray ionization (ESI) positive mode. Analysis is often performed using Multiple Reaction Monitoring (MRM) for quantification, which provides excellent sensitivity and linearity.[10]
- Validation: Methods are validated for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13] For many NPS, LOQs can be as low as 0.1 to 1 ng/mL in biological matrices.[10][14]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of new **lysergamides**, providing detailed information about the molecular structure and connectivity of atoms. It is crucial for distinguishing between constitutional isomers, such as 1B-LSD and 1P-ETH-LAD.[3] [4] Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR, along with 2D experiments (e.g., COSY, HSQC, HMBC), are used for complete structural assignment.[9]

### Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).[9]
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide ( $d_6$ -DMSO) or deuterated chloroform ( $CDCl_3$ ).[9][15]
- Data Acquisition: Standard pulse programs are used to acquire  $^1H$  and  $^{13}C$  spectra.
- Analysis: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm). The integration of signals in  $^1H$  NMR helps determine the ratio of protons, while coupling constants provide information about adjacent protons. For example, in a study of LSD epimerization, the C-9 resonances of LSD and iso-LSD appeared as distinct singlets at 6.35 and 6.27 ppm, respectively, allowing for their quantification.[16]

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[17] It works on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.[18] By analyzing the absorption spectrum, a chemical "fingerprint" of the substance can be obtained.[19] This is particularly useful for identifying the presence of key functional groups like carbonyls (C=O) from N-acyl substitutions (e.g., the propionyl group in 1P-LSD) or the amide group inherent to the **lysergamide** structure.[3][20]

### Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory.
- Sample Preparation: A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond). No extensive sample preparation is required.
- Data Acquisition: The spectrum is typically collected over a range of 4000 to 400  $cm^{-1}$ . Multiple scans are averaged to improve the signal-to-noise ratio.
- Analysis: The resulting spectrum shows absorption bands corresponding to specific functional groups. For example, the C=O stretching vibration of the amide and any N-acyl groups will appear in the region of 1630-1750  $cm^{-1}$ .

## Quantitative Pharmacological Data

The characterization of new **lysergamides** extends beyond structural identification to understanding their biological activity. This is primarily achieved through receptor binding assays and in vivo behavioral studies. The primary molecular target for classic hallucinogens is the serotonin 5-HT<sub>2a</sub> receptor.[21][22]

**Table 1: Receptor Binding Affinities (Ki, nM) of Selected Lysergamides**

Compound	5-HT <sub>2a</sub> Receptor	5-HT <sub>1a</sub> Receptor	Dopamine D <sub>2</sub> Receptor	Reference
LSD	High Affinity	Significant Affinity	Significant Affinity	
LSM-775	Nonselective Agonist	Nonselective Agonist	-	[23]
1P-LSD	Lower Affinity (Prodrug)	-	-	[9]
1B-LSD	Lower Affinity (Prodrug)	-	-	[4]

Note: Specific Ki values can vary between studies. "High Affinity" generally implies low nanomolar (nM) Ki values. 1-substituted **lysergamides** like 1P-LSD and 1B-LSD are believed to act as prodrugs for LSD, requiring in vivo metabolism to become fully active.[4][24]

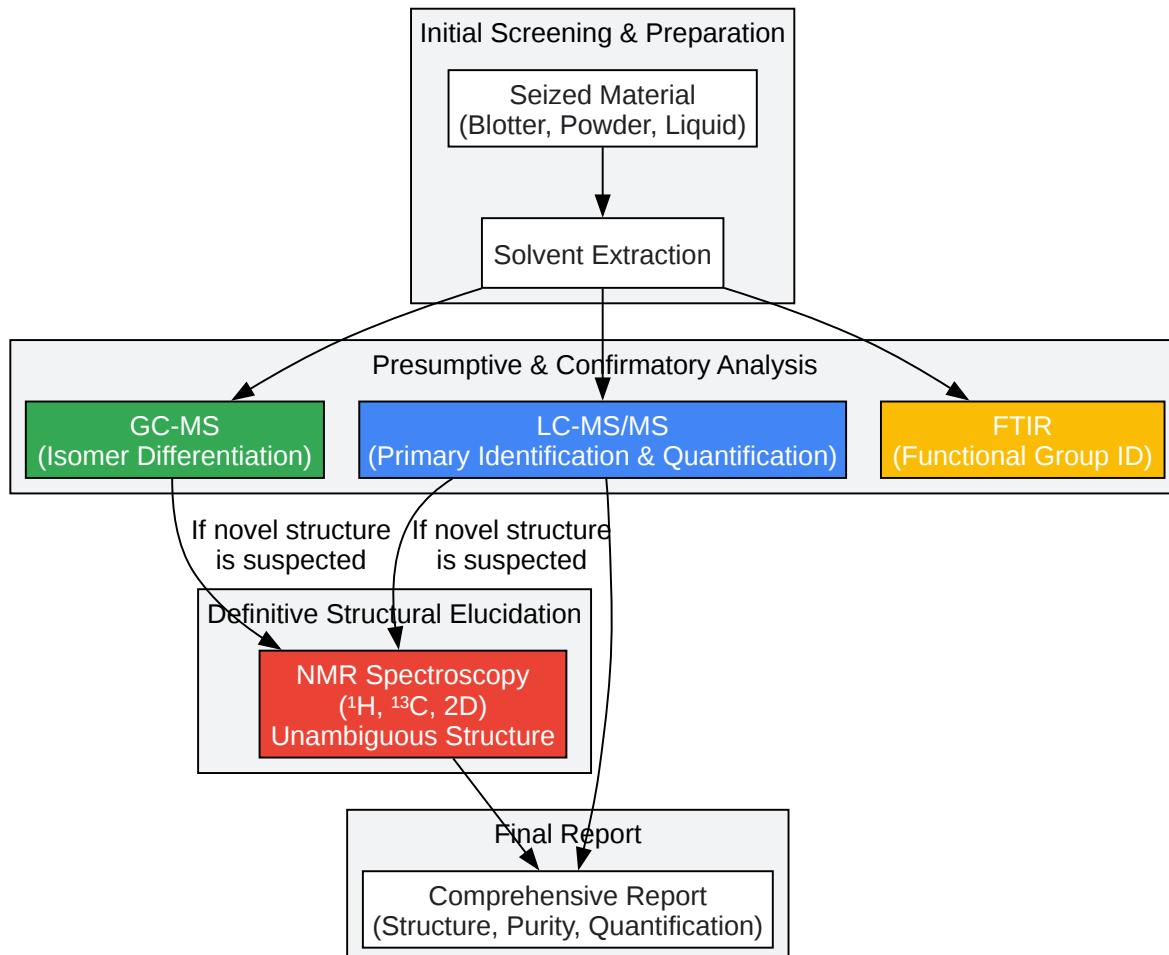
**Table 2: In Vivo Potency of Lysergamides (Mouse Head-Twitch Response)**

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT<sub>2a</sub> receptor activation and is used to predict hallucinogenic potential in humans.[3][9]

Compound	ED <sub>50</sub> (nmol/kg)	Potency Relative to LSD	Reference
LSD	132.8	100%	<a href="#">[4]</a> <a href="#">[9]</a>
1P-LSD	349.6	~38%	<a href="#">[9]</a>
1B-LSD	976.7	~14%	<a href="#">[4]</a>
1P-AL-LAD	491	~27% (of LSD)	<a href="#">[24]</a>

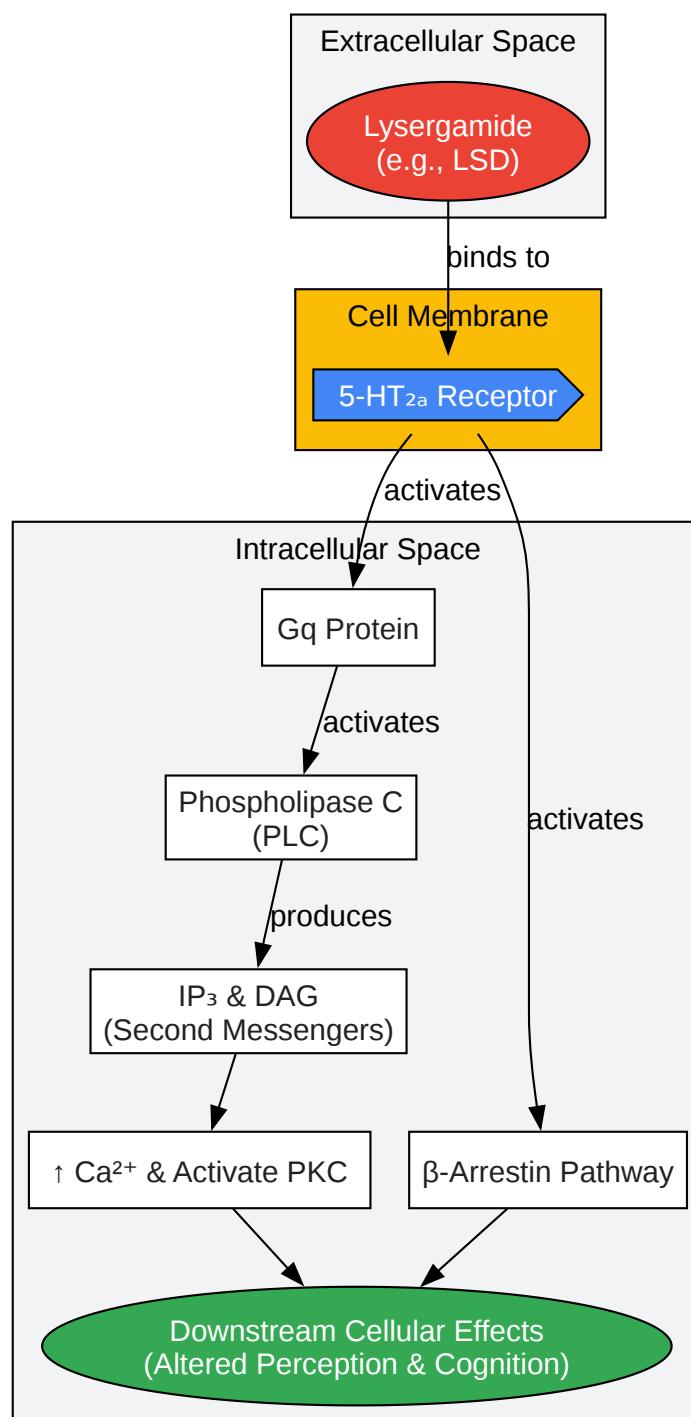
## Visualized Workflows and Pathways

### General Analytical Workflow for NPS Lysergamide Identification

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Caption: General analytical workflow for identifying new psychoactive **lysergamides**.

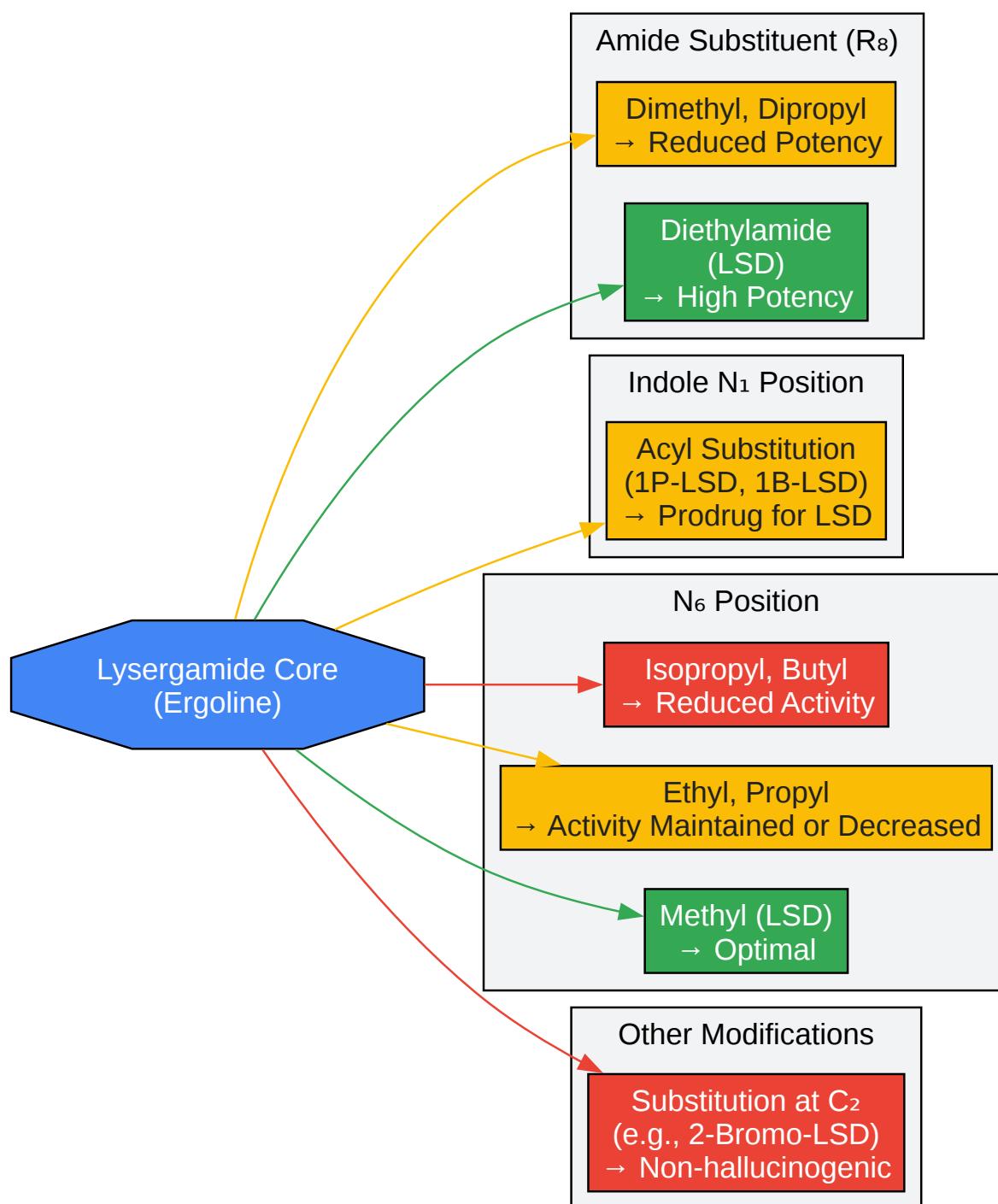
## Simplified Serotonergic Signaling Pathway (5-HT<sub>2a</sub> Receptor)



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Caption: Simplified signaling cascade following **Lysergamide** binding to the 5-HT<sub>2a</sub> receptor.

## Lysergamide Structure-Activity Relationships (SAR)



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Caption: Structure-activity relationships for key positions on the **lysergamide** scaffold.

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